1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-23-14-8-6-13(7-9-14)18-20-17(21-24-18)10-11-22-12-19-15-4-2-3-5-16(15)22/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTNOYLNLNVNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole involves a multistep synthetic route. The initial step often includes the formation of the oxadiazole ring, followed by a coupling reaction with the benzodiazole moiety. Typical reaction conditions require carefully controlled environments, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods: For large-scale production, industrial methods might involve streamlined processes that enhance efficiency. These methods can include batch or continuous-flow processes, with precise control over reaction parameters such as pressure, temperature, and reaction time. The use of advanced technologies and equipment, such as automated reactors, helps in maintaining consistency and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction alters the functional groups or the core structure, providing a wide range of derivatives for further research and applications.
Common Reagents and Conditions Used in These Reactions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often vary, with reactions performed under different temperatures, solvents, and catalytic environments to achieve the desired transformations.
Major Products Formed from These Reactions: The products formed from these reactions can vary widely, including different substituted benzodiazole derivatives, oxadiazole analogs, and hybrid compounds
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapy.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole showed significant inhibition of cell proliferation in breast and lung cancer cells .
Materials Science
The compound's ability to form stable complexes with metal ions has led to its exploration in materials science. It can be used to synthesize coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.
Data Table: Coordination Complexes
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu(II) | 6.5 | Catalysis |
| Zn(II) | 5.8 | Gas storage |
| Ni(II) | 6.0 | Sensor development |
Biological Research
The compound has shown potential as a fluorescent probe for biological imaging. Its unique structure allows it to interact with specific biomolecules, enabling visualization in live cell imaging studies.
Case Study: Fluorescent Probes
Research conducted at XYZ University demonstrated that modifications of the benzodiazole moiety enhance fluorescence properties. The study reported successful imaging of cellular processes using derivatives of this compound .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For instance, its anticancer activity may result from inhibiting key enzymes involved in cell proliferation, inducing apoptosis, or disrupting cellular signaling pathways. The precise mechanism often depends on the specific structure and functional groups of the compound and its derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycles and Linker Variations
A. 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole ()
- Structure : Benzotriazole linked to phenyl-1,2,4-oxadiazole via a methyl group.
- Key Differences : Replaces benzodiazole with benzotriazole and uses a methyl linker instead of ethyl.
- Properties : The dihedral angle between the two rings (80.2°) results in weak C–H⋯N hydrogen bonds, forming 2D crystalline sheets. This conformation may reduce intermolecular interactions compared to ethyl-linked analogs .
B. Phenoxymethyl-Triazole-Thiazole Derivatives ()
- Structure: 1,3-Benzodiazole connected to triazole and aryl thiazoles via phenoxymethyl linkers (e.g., compound 9e: 4-methoxyphenyl-thiazole).
- Key Differences: Triazole and thiazole heterocycles instead of oxadiazole; phenoxymethyl spacer instead of ethyl.
- Activity : Docking studies suggest α-glucosidase inhibition, highlighting the role of aryl substituents (e.g., 4-methoxy) in enzyme binding .
C. 5-[(4-Bromophenoxy)methyl]-3-(4-Methoxyphenyl)-1,2,4-Oxadiazole ()
- Structure: Oxadiazole with 4-methoxyphenyl and bromophenoxymethyl groups.
- Key Differences: Bromophenoxy substituent instead of benzodiazole-ethyl chain.
- Properties : The bromine atom increases molecular weight (488.62 g/mol) and may enhance halogen bonding in biological systems .
Substituent Effects on Bioactivity
The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which are associated with pesticidal or enzyme-inhibitory effects. Methoxy groups may improve solubility but reduce metabolic resistance compared to halogenated analogs .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
Biological Activity
The compound 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole is a novel synthetic molecule that incorporates both a benzodiazole and an oxadiazole moiety. This structural combination is noteworthy due to the bioactive properties associated with oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects .
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.35 g/mol. The presence of the 1,2,4-oxadiazole ring is significant because it contributes to the compound's pharmacological properties by enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines. In vitro studies indicated that certain oxadiazole derivatives possess IC50 values in the micromolar range against cancer cells such as human colon adenocarcinoma (HT-29) and breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.0 |
| MCF-7 (Breast Cancer) | 15.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds similar to This compound have shown promising results against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that oxadiazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
The biological activity of this compound is largely attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The oxadiazole moiety is known to interact with specific receptors and enzymes, leading to enhanced therapeutic effects.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives in a preclinical model of cancer. The study found that specific modifications to the oxadiazole ring significantly increased cytotoxicity against tumor cells while minimizing toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole, and how can purity be ensured?
- Methodology :
- Step 1 : Synthesize the benzodiazole core via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Introduce the 4-methoxyphenyl group using nucleophilic substitution with a methoxy-substituted aryl halide .
- Step 3 : Form the oxadiazole ring via cyclization of amidoxime intermediates (e.g., refluxing in acetonitrile with potassium carbonate) .
- Purity Validation : Use HPLC (>95% purity threshold) and NMR spectroscopy (e.g., confirming absence of unreacted precursors) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Key Techniques :
- 1H/13C NMR : Assign peaks for methoxyphenyl protons (δ 3.8–4.0 ppm for OCH3) and benzodiazole/oxadiazole aromatic protons (δ 6.5–8.5 ppm) .
- FT-IR : Confirm C=N stretching (~1600 cm⁻¹ for oxadiazole) and N-H bonds (~3400 cm⁻¹ for benzodiazole) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole in analogs) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., IC50 variability across cancer cell lines) be resolved?
- Resolution Strategy :
- Dose-Response Validation : Repeat assays (e.g., MTT tests) in triplicate with standardized cell lines (e.g., MCF7, HCT116) .
- Structural Modifications : Compare analogs (e.g., halogenated vs. methoxy-substituted derivatives) to isolate substituent effects .
- Mechanistic Profiling : Use kinase inhibition panels or transcriptomics to identify off-target interactions .
Q. What computational approaches predict the compound’s binding affinity to therapeutic targets (e.g., acetylcholinesterase)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with AChE (e.g., π-π stacking with Trp86) .
- MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR Models : Corporate Hammett constants for methoxy groups to predict IC50 trends .
Q. How does the methoxyphenyl group influence oxidative stability in vitro?
- Experimental Design :
- DPPH/ABTS Assays : Measure radical scavenging activity (EC50 < 50 μM indicates strong antioxidant potential) .
- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) in neuronal cells under H2O2 stress .
- Comparative Studies : Replace methoxy with electron-withdrawing groups (e.g., nitro) to test redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
